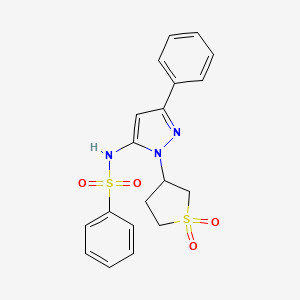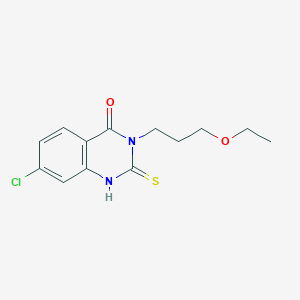![molecular formula C20H21N3O5 B2611958 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 954660-76-5](/img/structure/B2611958.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea” is a type of benzo[d][1,3]dioxol-5-yl-indole . These molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The reaction was monitored by TLC and was carried out at reflux temperature until completion .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. The IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4; 1 H NMR (300MHz, CDCl 3, δ, ppm): 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H); 13 C NMR (100 MHz, CDCl 3, δ, ppm): 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .
Chemical Reactions Analysis
The compound has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm . This suggests that the compound may interact with biological targets in a way that inhibits cell proliferation.
Physical And Chemical Properties Analysis
The compound is semisolid with a yield of 64% . It has been characterized using various spectroscopic techniques, including IR, NMR, and LCMS .
Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
Research on similar urea derivatives has explored their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, studies on flexible urea compounds have demonstrated their ability to inhibit acetylcholinesterase, suggesting that modifications to their structure could yield potent therapeutic agents (Vidaluc et al., 1995).
Anticancer Activity
Certain urea derivatives have been investigated for their anticancer properties. Synthesis and biochemical evaluation of unsymmetrical 1,3-disubstituted ureas have shown that specific compounds possess in vitro anticancer activity, indicating a potential pathway for the development of new cancer treatments (Mustafa, Perveen, & Khan, 2014).
ROCK1 and ROCK2 Inhibition
Ureas with specific structural features have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various physiological processes, including cell motility, proliferation, and smooth muscle contraction. These findings may contribute to the development of therapeutic agents for diseases associated with these kinases (Pireddu et al., 2012).
Antimicrobial Activity
Research into urea derivatives also includes the evaluation of their antimicrobial properties. For instance, studies on urea and thiourea complexes have found significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Rajeswari, Tamilvendan, & Prabhu, 2010).
Synthesis and Characterization of Novel Compounds
The synthesis of novel urea derivatives provides insights into their structural and functional properties, offering a foundation for further exploration of their applications in various domains of scientific research (Rani et al., 2014).
Safety and Hazards
The compound may be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection, and respiratory protection. It should be used in a well-ventilated area to avoid inhalation of vapors .
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-4-2-3-14(8-16)22-20(25)21-10-13-7-19(24)23(11-13)15-5-6-17-18(9-15)28-12-27-17/h2-6,8-9,13H,7,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUUDMCLZXWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/no-structure.png)
![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)

![N-Methyl-N-[2-[[1-(4-methylbenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2611882.png)
![4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B2611883.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2611884.png)


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methylbenzamide](/img/structure/B2611887.png)
![2-Chloro-N-[2-(3-chlorophenoxy)propyl]propanamide](/img/structure/B2611893.png)
![1-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2611895.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2611898.png)